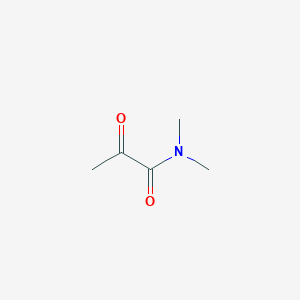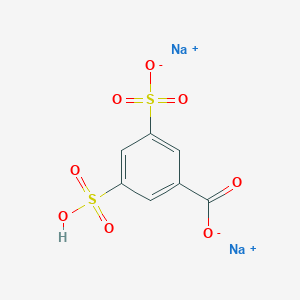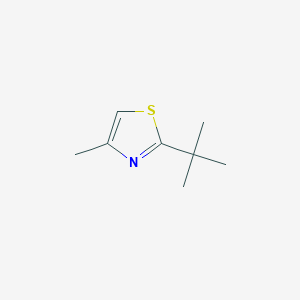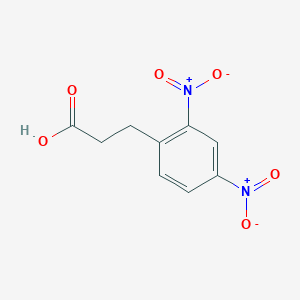
N,N-dimethyl-2-oxopropanamide
Vue d'ensemble
Description
N,N-dimethyl-2-oxopropanamide is a chemical compound that is part of a broader class of amides with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss N,N-dimethyl-2-oxopropanamide, they do provide insights into similar compounds, which can be used to infer some of the properties and reactions of N,N-dimethyl-2-oxopropanamide.
Synthesis Analysis
The synthesis of related compounds, such as 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, involves the reaction of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates in the presence of sodium hydride . This suggests that N,N-dimethyl-2-oxopropanamide could be synthesized through similar methods, utilizing its reactivity with various reagents to produce a range of derivatives.
Molecular Structure Analysis
The molecular structure of compounds closely related to N,N-dimethyl-2-oxopropanamide has been studied using X-ray diffraction analysis. For instance, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was determined, revealing intermolecular hydrogen bonds of the type N-H…O . This information can be extrapolated to suggest that N,N-dimethyl-2-oxopropanamide may also form similar hydrogen bonds, influencing its crystalline structure and stability.
Chemical Reactions Analysis
The reactivity of N,N-dimethyl-2-oxopropanamide can be inferred from the synthesis of related compounds. For example, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide is used as a synthon for reductive amination reactions with primary and secondary amines . This indicates that N,N-dimethyl-2-oxopropanamide could potentially undergo similar reductive amination reactions, expanding its utility in the synthesis of various amine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to N,N-dimethyl-2-oxopropanamide have been characterized using various spectroscopic and computational methods. Density Functional Theory (DFT) calculations, including AIM topological analysis and spectroscopic profiling (FT-IR, FT-Raman, NMR, and UV-Visible), have been used to study the structure and properties of 2,2-dimethyl-N-(2-pyridinyl)propanamide . These studies provide insights into the conformational stability, electronic structure, and reactivity of the molecule, which can be related to N,N-dimethyl-2-oxopropanamide to predict its behavior in different chemical environments.
Applications De Recherche Scientifique
Synthesis of derivatives: A method for synthesizing derivatives of N,N-dimethyl-2-oxopropanamide has been developed, demonstrating its utility in the preparation of complex organic compounds (Kobayashi et al., 2009).
Reaction mechanisms: Studies have examined the reaction mechanisms involving N,N-dimethyl-2-oxopropanamide, such as the formation of 1,3-dimethylquinol-2-one through a stepwise reaction pathway (Gilbert & Blackburn, 1990).
Fine chemical production: Research has focused on the synthesis of N,N-dimethylpropanamide (DMAA), an important fine chemical, using N,N-dimethyl-2-oxopropanamide as a raw material. This highlights its role in industrial chemical processes (Pu Zhong-wei, 2008).
Microreactor applications: N,N-dimethyl-2-oxopropanamide has been used in microchannel reactors for synthesizing DMAA, showcasing its application in novel chemical processing technologies (Chen Guangwen, 2009).
Aroma production in wine: An intermediate in the formation of certain aromas in wine, involving reactions with N,N-dimethyl-2-oxopropanamide, has been identified, illustrating its relevance in food science and flavor chemistry (Marchand et al., 2002).
Photoreactions in solvents: Studies on the photoreactions of N,N-dimethylpyruvamide, a related compound, in different solvents provide insights into its chemical behavior under various conditions (Shima et al., 1984).
Medicinal applications: Research has explored the use of related dimethyl compounds in medical contexts, such as the treatment of Parkinson's disease and organophosphate poisoning, indicating potential therapeutic applications (Peter et al., 2010), (Li et al., 2014).
Organic chemistry roles: N,N-dimethylformamide, a closely related compound, has been shown to have multiple roles in organic chemistry beyond being a solvent, such as acting as a reagent, catalyst, and stabilizer (Heravi et al., 2018).
Propriétés
IUPAC Name |
N,N-dimethyl-2-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)5(8)6(2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKHZEVHQJZTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-oxopropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)









